7-[(4-Chlorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Description
7-[(4-Chlorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
7-[(4-chlorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-14-4-2-6-19(25-14)26-20(16-7-10-17(23)11-8-16)18-12-9-15-5-3-13-24-21(15)22(18)27/h2-13,20,27H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVSIURCXDRPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Chlorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where the chlorophenyl-quinoline intermediate reacts with 6-methyl-2-pyridylamine under basic conditions.
Final Hydroxylation: The final step involves the hydroxylation of the quinoline ring at the 8-position, which can be achieved using a suitable oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Chlorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(4-Chlorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-Chlorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to DNA, enzymes, or receptors, leading to the inhibition of biological processes essential for the survival of microorganisms or cancer cells. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a quinoline core.
Uniqueness
7-[(4-Chlorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol is unique due to its specific structural features, such as the presence of the chlorophenyl and pyridinyl groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
